molecular formula C5H6N2O2 B11923217 2-Methyloxazole-5-carboxamide CAS No. 856788-30-2

2-Methyloxazole-5-carboxamide

Cat. No.: B11923217
CAS No.: 856788-30-2
M. Wt: 126.11 g/mol
InChI Key: XEFYPTQOROORRU-UHFFFAOYSA-N
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Description

2-Methyloxazole-5-carboxamide is a heterocyclic compound with the molecular formula C5H6N2O2. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-2-oxazoline with a suitable carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methyloxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid, while substitution reactions can produce a variety of functionalized oxazole derivatives .

Scientific Research Applications

2-Methyloxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyloxazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiazole-5-carboxamide: Similar in structure but contains a sulfur atom instead of oxygen.

    2-Methylisoxazole-5-carboxamide: Similar but with a different arrangement of atoms in the ring.

Uniqueness

2-Methyloxazole-5-carboxamide is unique due to its specific electronic and steric properties, which influence its reactivity and interactions. Its oxazole ring structure provides distinct advantages in terms of stability and functionalization compared to similar compounds .

Properties

CAS No.

856788-30-2

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

2-methyl-1,3-oxazole-5-carboxamide

InChI

InChI=1S/C5H6N2O2/c1-3-7-2-4(9-3)5(6)8/h2H,1H3,(H2,6,8)

InChI Key

XEFYPTQOROORRU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C(=O)N

Origin of Product

United States

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